

# Technical Guide: Storage and Stability of AF555 NHS Ester

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## Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274

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This guide provides an in-depth overview of the storage, stability, and handling of AF555 N-hydroxysuccinimide (NHS) ester for researchers, scientists, and drug development professionals. The information herein is compiled to ensure the optimal performance and longevity of this fluorescent dye in labeling applications.

## Introduction to AF555 NHS Ester

**AF555 NHS** ester is a bright, orange-red fluorescent probe widely used for labeling primary amines on proteins, antibodies, and other biomolecules.[1] Its high fluorescence quantum yield and photostability make it an excellent choice for various applications, including immunofluorescence, flow cytometry, and microscopy.[2][3] The N-hydroxysuccinimide ester functional group reacts with primary amines in a pH-dependent manner to form stable amide bonds.[4] However, the reactivity of the NHS ester also makes it susceptible to hydrolysis, which is the primary degradation pathway. Understanding the stability of **AF555 NHS** ester under different conditions is crucial for successful and reproducible conjugation.

## Storage and Handling Guidelines

Proper storage and handling are critical to prevent the degradation of **AF555 NHS** ester. The compound is sensitive to moisture and light.

Solid Form:

- **Storage Temperature:** Upon receipt, the lyophilized solid should be stored at -20°C or colder (-80°C is also suitable).[2]
- **Desiccation:** It is essential to store the solid dye in a desiccated environment to protect it from moisture.
- **Light Protection:** The vial should be protected from light.
- **Handling:** Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture onto the product.

#### In Solution:

- **Solvent:** High-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) should be used to reconstitute the dye. DMSO is hygroscopic and will readily absorb moisture from the air, so it should be handled accordingly.
- **Storage of Stock Solutions:** Reconstituted stock solutions in anhydrous DMSO are not stable for long-term storage. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, prepare single-use aliquots and store them at -20°C or -80°C for no longer than a few weeks. Some anecdotal evidence suggests that aliquots of similar NHS esters in DMSO can be stored at -80°C for up to three months with good labeling activity.
- **Aqueous Solutions:** **AF555 NHS** ester is highly unstable in aqueous solutions due to rapid hydrolysis. Aqueous solutions of the dye should be prepared immediately before use and should not be stored.

## Stability of AF555 NHS Ester

The primary factor affecting the stability of **AF555 NHS** ester is hydrolysis of the NHS ester group, which renders the dye incapable of reacting with primary amines. The rate of hydrolysis is highly dependent on pH and temperature.

#### Hydrolysis in Aqueous Solutions:

The following table summarizes the half-life of NHS esters in aqueous solutions at different pH values and temperatures. While this data is for NHS esters in general, it provides a good

estimate of the stability of the reactive group of **AF555 NHS** ester.

pH	Temperature (°C)	Half-life of NHS Ester
7.0	0	4 - 5 hours
8.6	4	10 minutes

Data sourced from multiple references.

Stability in Organic Solvents:

**AF555 NHS** ester is more stable in anhydrous organic solvents like DMSO and DMF. However, the presence of even trace amounts of water will lead to hydrolysis over time. For this reason, it is crucial to use high-purity, anhydrous solvents and to minimize the exposure of the stock solution to air.

The following table provides general guidelines for the stability of fluorescent NHS esters in solution.

Solvent	Temperature (°C)	Recommended Storage Duration
Anhydrous DMSO	-20	Up to 2 weeks
Anhydrous DMSO	-80	Up to 3 months (anecdotal)

Data compiled from various sources.

## Experimental Protocols

### Protocol for Assessing the Stability of **AF555 NHS** Ester

To quantitatively assess the stability of **AF555 NHS** ester, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to separate the active NHS ester from its hydrolyzed, non-reactive carboxylic acid form.

Materials:

- **AF555 NHS** ester
- Anhydrous DMSO
- Deionized water
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- RP-HPLC system with a C18 column and a fluorescence detector

Procedure:

- Sample Preparation:
  - Prepare a stock solution of **AF555 NHS** ester in anhydrous DMSO at a concentration of 1 mg/mL.
  - Aliquot the stock solution into several microcentrifuge tubes.
  - To simulate storage conditions, place the aliquots at different temperatures (e.g., 4°C, room temperature, 37°C) and time points (e.g., 0, 1, 3, 7, 14 days).
  - For the 0-hour time point, immediately proceed to HPLC analysis.
- HPLC Analysis:
  - Set up the HPLC system with a C18 column.
  - Prepare mobile phase A: 0.1% TFA in water.
  - Prepare mobile phase B: 0.1% TFA in acetonitrile.
  - Set the fluorescence detector to the excitation and emission wavelengths of AF555 (e.g., 555 nm excitation, 565 nm emission).
  - Inject a small volume (e.g., 10 µL) of the **AF555 NHS** ester sample onto the column.

- Run a gradient elution from low to high acetonitrile concentration to separate the more polar hydrolyzed dye from the less polar active **AF555 NHS** ester. A typical gradient could be 5-95% B over 20 minutes.
- Record the chromatogram and integrate the peak areas for the active **AF555 NHS** ester and its hydrolyzed form.
- Data Analysis:
  - Calculate the percentage of the active **AF555 NHS** ester remaining at each time point and temperature relative to the 0-hour time point.
  - Plot the percentage of active dye versus time for each temperature to determine the degradation kinetics.

## Protocol for Antibody Conjugation with **AF555 NHS** Ester for EGFR Signaling Analysis

This protocol describes the conjugation of **AF555 NHS** ester to a primary antibody against a protein in the EGFR signaling pathway, such as phosphorylated EGFR (p-EGFR).

Materials:

- Antibody (e.g., anti-p-EGFR) in a buffer free of primary amines (e.g., PBS).
- **AF555 NHS** ester
- Anhydrous DMSO
- 1 M Sodium bicarbonate buffer, pH 8.3
- Desalting column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

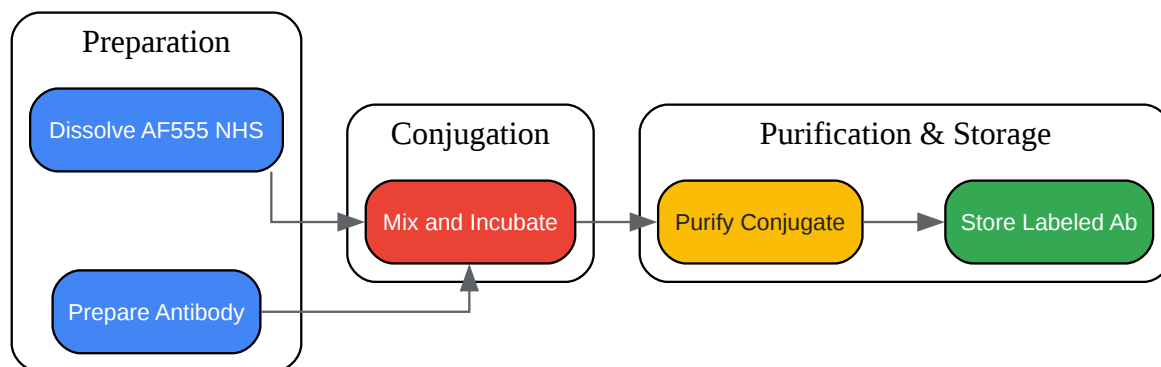
- Antibody Preparation:

- Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.
- Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
- Dye Preparation:
  - Immediately before use, dissolve the **AF555 NHS** ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
  - Add the dissolved **AF555 NHS** ester to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.
  - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
  - Equilibrate a desalting column with PBS.
  - Apply the reaction mixture to the top of the column.
  - Elute the labeled antibody with PBS. The first colored fraction to elute will be the conjugated antibody. The smaller, unreacted dye molecules will elute later.
- Characterization (Optional but Recommended):
  - Measure the absorbance of the purified conjugate at 280 nm and 555 nm.
  - Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.
- Storage:
  - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (to a final concentration of 0.1-1%) and sodium azide (to a final

concentration of 0.02%), and store at 4°C or in aliquots at -20°C.

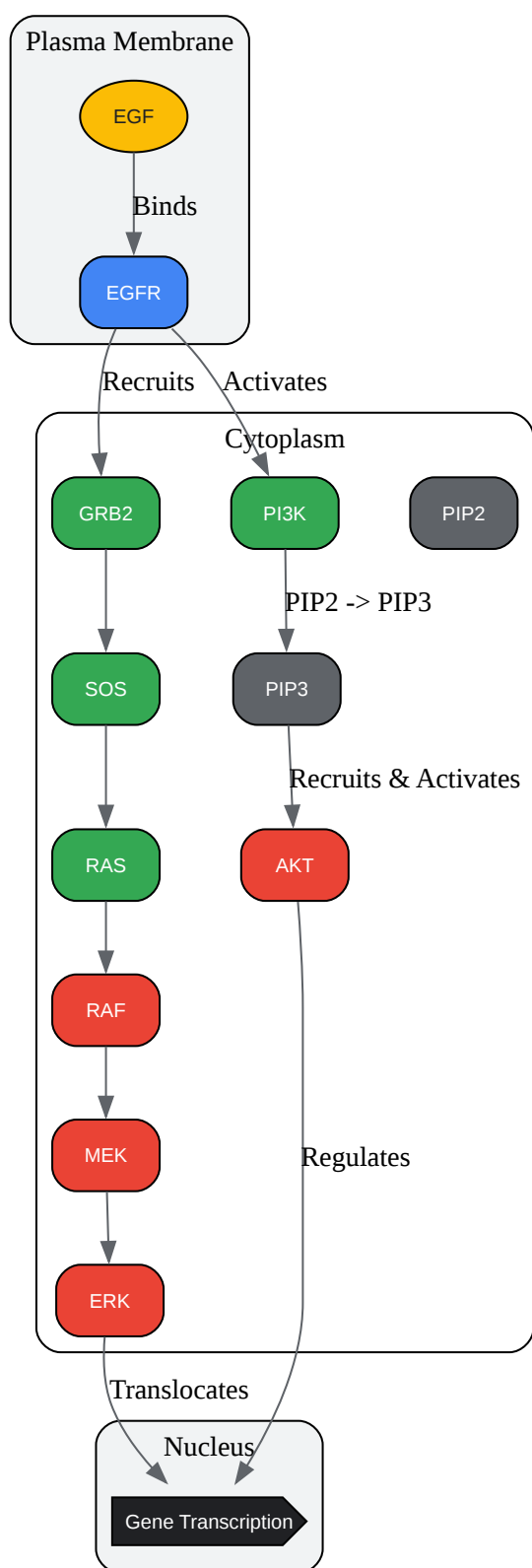
## Mandatory Visualizations

The following diagrams illustrate key workflows related to the use of **AF555 NHS** ester.



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Caption: Workflow for conjugating **AF555 NHS** ester to an antibody.



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Caption: Simplified EGFR signaling pathway leading to gene transcription.



## Conclusion

The stability of **AF555 NHS** ester is paramount for achieving high-quality, reproducible results in bioconjugation. The primary route of degradation is hydrolysis, which is accelerated by moisture and alkaline pH. By following the storage and handling guidelines outlined in this guide, researchers can minimize degradation and ensure the reactivity of the dye. For critical applications, it is recommended to assess the stability of the dye under specific experimental conditions using methods such as RP-HPLC. Proper handling and an understanding of the stability limitations of **AF555 NHS** ester will contribute to the success of fluorescence-based assays in drug discovery and life sciences research.

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